N-[3-(1H-indol-1-yl)propyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-[3-(1H-indol-1-yl)propyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features both indole and dihydropyridine moieties. Indole derivatives are known for their significant biological activities, while dihydropyridine derivatives are commonly used in medicinal chemistry, particularly in the development of calcium channel blockers.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The specific changes resulting from these interactions would depend on the particular target and the context within the organism.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
Given the range of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have diverse effects at the molecular and cellular level. These effects would likely depend on the specific target and the context within the organism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-indol-1-yl)propyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile, excess aqueous hypophosphorous acid, and triethylamine under reflux in 1-propanol . This reaction yields the indole derivative, which can then be further reacted to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-indol-1-yl)propyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate.
Reduction: The dihydropyridine ring can be reduced to a piperidine ring using hydrogenation.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
N-[3-(1H-indol-1-yl)propyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-indol-3-ylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- N-(1H-indol-2-ylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Uniqueness
N-[3-(1H-indol-1-yl)propyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical properties compared to other similar compounds. Its combination of indole and dihydropyridine moieties makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
N-(3-indol-1-ylpropyl)-2-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-16-14(6-3-9-18-16)17(22)19-10-4-11-20-12-8-13-5-1-2-7-15(13)20/h1-3,5-9,12H,4,10-11H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTKUGJTDSHRGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCCNC(=O)C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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